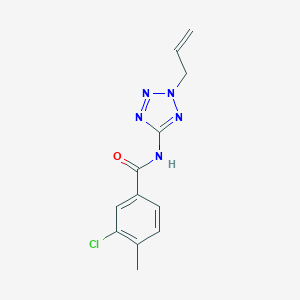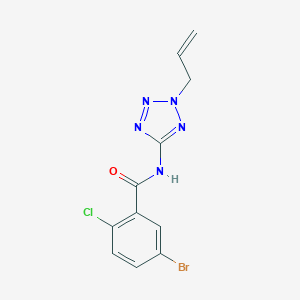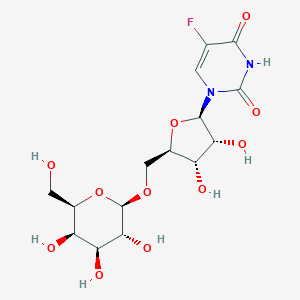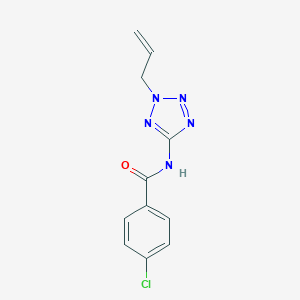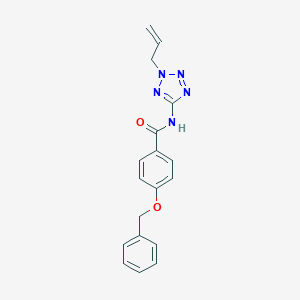
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects on the body. These include reducing inflammation, inhibiting cancer cell growth, and improving overall immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone in lab experiments is its potent anti-inflammatory and anti-cancer properties. However, there are also some limitations to using this compound, including its high cost and the need for specialized expertise in its synthesis and handling.
Orientations Futures
There are many potential future directions for research on 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone. Some of the most promising areas of research include further investigating its anti-inflammatory and anti-cancer properties, exploring its potential applications in other fields such as agriculture and environmental science, and developing new synthesis methods that are more efficient and cost-effective.
In conclusion, this compound is a chemical compound with significant potential for use in various fields. Its potent anti-inflammatory and anti-cancer properties make it a promising candidate for further research and development. However, there are also some limitations to using this compound, including its high cost and the need for specialized expertise in its synthesis and handling. Overall, further research on this compound is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound requires careful attention to detail and a high level of expertise.
Applications De Recherche Scientifique
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine, where it has been shown to have significant anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
145551-68-4 |
|---|---|
Formule moléculaire |
C17H25NO4 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-[(3S,3aS,5aR,7R,9aR,9bS)-7-(2-hydroxyethyl)-3a-methyl-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-3-yl]ethanone |
InChI |
InChI=1S/C18H30O2/c1-12(20)16-5-6-17-15-4-3-13(8-10-19)11-14(15)7-9-18(16,17)2/h13-17,19H,3-11H2,1-2H3/t13-,14+,15+,16+,17-,18+/m0/s1 |
Clé InChI |
OOTXTVKIKCULJJ-UIGZQWRCSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H](C3)CCO)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC(C3)CCO)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CCC(C3)CCO)C |
Synonymes |
1-(7-(2-hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone 3S-(3 alpha,3a alpha,5a beta,7 alpha,9a alpha,9b beta)-1-(7-(2-hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone BI-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)


